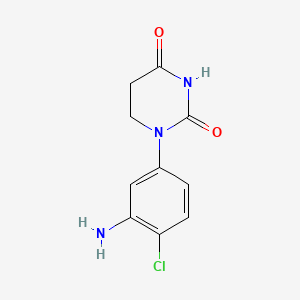
1-(3-Amino-4-chloro-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a diazinane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-amino-4-chlorobenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the diazinane ring. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-amino-4-bromophenyl)-1,3-diazinane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
1-(3-amino-4-fluorophenyl)-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of chlorine.
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione: Similar structure but with a methoxy group instead of chlorine.
The uniqueness of 1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets. The presence of the chlorine atom may impart distinct electronic and steric properties, affecting the compound’s behavior in various chemical and biological contexts.
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
1-(3-amino-4-chlorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16) |
InChIキー |
MQMPJLRYDZMFIK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

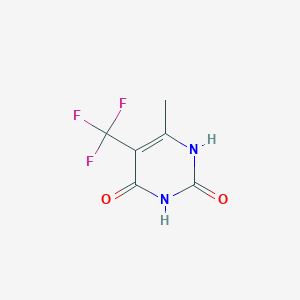
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
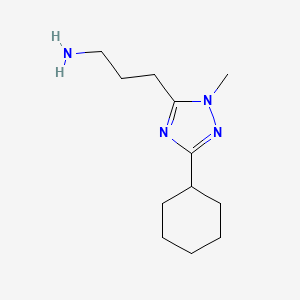
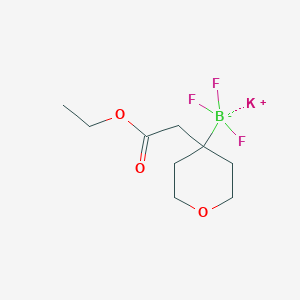

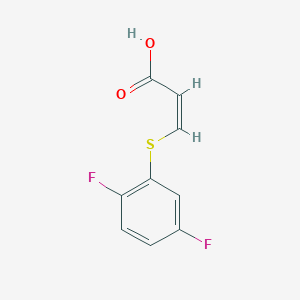


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
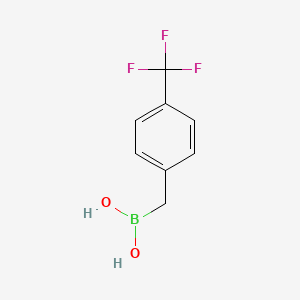

![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)
